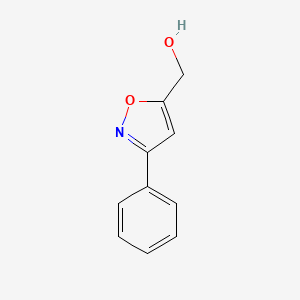
(3-Phenyl-5-isoxazolyl)methanol
Descripción general
Descripción
“(3-Phenyl-5-isoxazolyl)methanol” is a chemical compound with the empirical formula C10H9NO2 . It has a molecular weight of 175.18 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “(3-Phenyl-5-isoxazolyl)methanol” contains a total of 23 bonds, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Isoxazole .Physical And Chemical Properties Analysis
“(3-Phenyl-5-isoxazolyl)methanol” is a liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Functional Derivatives
(3-Phenyl-5-isoxazolyl)methanol and its derivatives are involved in various synthetic processes. For instance, the reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols under the Williamson reaction conditions yields 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles (Potkin et al., 2015). This reaction is an example of how (3-Phenyl-5-isoxazolyl)methanol derivatives can be functionalized to produce new compounds.
Photolysis and Photochemistry
The photolysis and photochemical behavior of (3-Phenyl-5-isoxazolyl)methanol derivatives have been extensively studied. For example, photolysis in methanol leads to the formation of unique products from certain tautomers of isoxazole derivatives (Prager & Smith, 1994). This research contributes to understanding the behavior of these compounds under light-induced conditions.
Photoinduced Molecular Rearrangements
Isoxazole compounds, including derivatives of (3-Phenyl-5-isoxazolyl)methanol, undergo photoinduced molecular rearrangements. The photochemistry of 1,2,4-oxadiazoles, for instance, involves ring photoisomerization to 1,3,4-oxadiazoles (Buscemi et al., 1988). This process demonstrates the potential of these compounds in photochemical applications.
Antibacterial Activity
Some derivatives of (3-Phenyl-5-isoxazolyl)methanol have been studied for their antibacterial properties. For example, a series of isoxazolyl Schiff's bases synthesized from N-(5-methyl-3-isoxazolyl)-3oxobutanamide showed significant antibacterial activity against various bacterial strains (Kakkerla et al., 2016). This research highlights the potential of these compounds in medicinal chemistry.
Anticancer Evaluation
Derivatives of (3-Phenyl-5-isoxazolyl)methanol have also been evaluated for their anticancer properties. A study on substituted thiophene-quinoline derivatives, which are related to isoxazole compounds, demonstrated potential anticancer activity (Othman et al., 2019). This research suggests the utility of these compounds in developing new anticancer therapies.
Safety And Hazards
“(3-Phenyl-5-isoxazolyl)methanol” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and wash thoroughly after handling . In case of ingestion, one should call a poison center or doctor if feeling unwell .
Direcciones Futuras
In the field of drug discovery, isoxazole, a moiety in “(3-Phenyl-5-isoxazolyl)methanol”, is commonly found in many commercially available drugs . Given its significance, there is a need to develop new eco-friendly synthetic strategies . This suggests that future research may focus on developing such strategies, potentially expanding the applications of “(3-Phenyl-5-isoxazolyl)methanol” and similar compounds in drug discovery.
Propiedades
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITYOBPAADIHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376947 | |
| Record name | (3-phenyl-5-isoxazolyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-5-isoxazolyl)methanol | |
CAS RN |
90924-12-2 | |
| Record name | (3-phenyl-5-isoxazolyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)-3-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


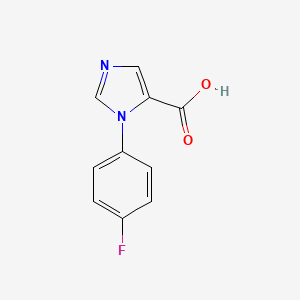
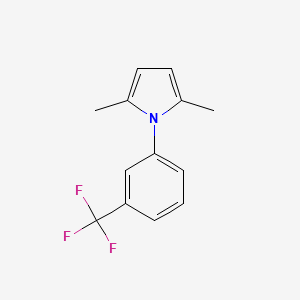
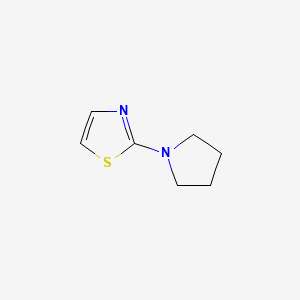
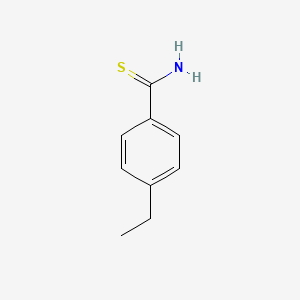
![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
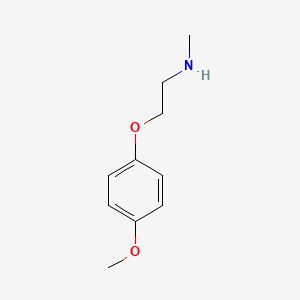
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)


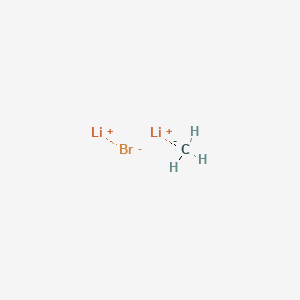

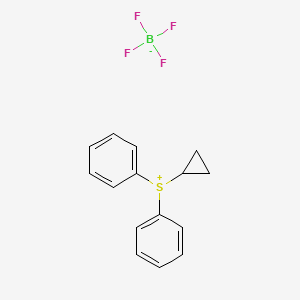
![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)